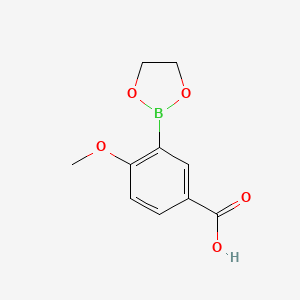

3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid

Description

3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid (CAS: N/A; molecular formula: C₁₂H₁₃BO₅) is a boronic acid ester derivative of 4-methoxybenzoic acid. The compound features a dioxaborolane ring (a cyclic boronic ester) at the 3-position of the aromatic ring and a methoxy group at the 4-position. This structure combines the reactivity of boronic esters—widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation—with the pharmacological and synthetic versatility of methoxybenzoic acid derivatives . The compound is typically synthesized via palladium-catalyzed coupling reactions or direct borylation of pre-functionalized benzoic acid precursors .

Properties

IUPAC Name |

3-(1,3,2-dioxaborolan-2-yl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO5/c1-14-9-3-2-7(10(12)13)6-8(9)11-15-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFCKYLPSIMKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=C(C=CC(=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The methoxy group and the boronate ester group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acid derivatives, while substitution reactions can produce a variety of functionalized benzoic acids.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure allows for the efficient synthesis of complex organic molecules, making it invaluable in the development of pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving 3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic Acid

Medicinal Chemistry

Role in Drug Development

In medicinal chemistry, 3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid is used as an intermediate in the synthesis of bioactive compounds. Research indicates its potential in developing new therapeutic agents, including anticancer and antimicrobial drugs. For instance, studies have shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of a derivative of this compound using the MTT assay against several human cancer cell lines (MDA-MB-231, LNCaP, Caco-2). The compound demonstrated superior cytotoxicity compared to standard chemotherapeutics like cisplatin and etoposide .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Caco-2 | 16.63 | Cisplatin | 25.00 |

| MDA-MB-231 | 20.00 | Etoposide | 30.00 |

| LNCaP | 18.50 | - | - |

Material Science

Development of Advanced Materials

The compound is also utilized in material science for developing advanced materials such as polymers and coatings. Its chemical properties enhance material performance by improving stability and functionality . The boronate ester group allows for unique interactions that can modify the physical properties of materials.

Biological Imaging

Fluorescent Probes

Another significant application is in the creation of fluorescent probes for biological imaging. The compound's ability to form stable complexes with various molecular targets makes it suitable for visualizing cellular processes with high specificity and sensitivity . This application is crucial for studying biological systems and disease mechanisms.

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s reactivity is influenced by the electronic properties of the methoxy and boronate ester groups, which can modulate its interactions with different targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between 3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid and related compounds.

Table 1: Key Comparisons

Structural and Functional Analysis

Boronic Ester vs. Isoprenyl Side Chains

- The boronic ester in 3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for synthesizing biaryl compounds in drug discovery . In contrast, 3-(3-methylbut-2-en-1-yl)-4-methoxybenzoic acid contains an isoprenyl chain linked to anti-HIV activity via CCR5 receptor inhibition . The olefinic bond in the latter enhances antibacterial potency compared to saturated analogs .

Substituent Position and Bioactivity

- Methoxy placement significantly impacts bioactivity. For example, 2-(hydroxymethyl)-4-methoxybenzoic acid (methoxy at C4) isolated from Leonurus japonicus exhibits anti-inflammatory effects, whereas shifting the methoxy to C3 (as in 3-fluoro-4-boronic acid derivatives) alters electronic properties, affecting binding to biological targets .

Boronated vs.

Fluorine Substitution Fluorination at C3 in 3-fluoro-4-(dioxaborolan-2-yl)benzoic acid increases metabolic stability and lipophilicity, making it suitable for PET imaging probes, unlike the non-fluorinated parent compound .

Research Findings

- Synthetic Utility : The boronic ester group in 3-(1,3,2-dioxaborolan-2-yl)-4-methoxybenzoic acid facilitates efficient coupling with aryl halides under microwave irradiation, achieving yields >80% .

- Antimicrobial Gaps : While structurally similar to 3-(3-methylbut-2-en-1-yl)-4-methoxybenzoic acid (anti-HIV/antibacterial), the target compound lacks empirical bioactivity data, highlighting a research gap .

- Stability : Cyclic boronic esters (e.g., dioxaborolane) exhibit superior stability to acyclic analogs, enabling storage at 0–6°C without decomposition .

Biological Activity

3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid is a compound that combines a methoxy group with a dioxaborolan moiety, which is notable for its potential applications in medicinal chemistry and organic synthesis. The structural characteristics of this compound suggest that it may possess unique biological activities, particularly in the realm of drug development.

Structural Characteristics

The compound features:

- Methoxy Group : An electron-donating substituent that can enhance solubility and reactivity.

- Dioxaborolan Moiety : This group is often associated with increased reactivity and can modify biological activity through structural alterations.

- Inhibition of Enzymatic Activity : Certain analogs of compounds with similar structures have shown inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in lipid signaling pathways. For instance, modifications in the structure have been linked to varying degrees of FAAH inhibition, suggesting that similar mechanisms may be explored for 3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid.

- Cytotoxicity Against Cancer Cells : Boron-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain boron-containing α-acylamides exhibit significant activity against HepG2 cells, indicating a possible avenue for further exploration with this compound.

Research Findings and Case Studies

Research on related compounds provides insights into the potential biological activities of 3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid:

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Structure | Key Findings |

|---|---|---|

| 4-Methoxybenzoic Acid | Structure | Exhibited anti-inflammatory properties in animal models. |

| Dioxaborolane Analogs | Structure | Demonstrated FAAH inhibition with varying potencies based on structural modifications. |

| Boron-containing α-acylamides | Structure | Showed IC50 values against HepG2 cells ranging from 27.5 μM to 33.6 μM. |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)-4-methoxybenzoic acid typically involves multiple steps including:

- Formation of the dioxaborolane moiety.

- Coupling reactions facilitated by palladium catalysts.

- Finalization through functional group modifications.

Understanding the SAR is critical as it allows researchers to predict how changes in structure can influence biological activity. For instance, substituting different groups at specific positions on the aromatic ring can lead to significant changes in potency and selectivity.

Example Case Study: FAAH Inhibitors

A study on FAAH inhibitors demonstrated that structural modifications at specific positions on the phenyl rings significantly impacted both the potency and distribution of these compounds in vivo. The findings suggested that careful design could yield compounds with desirable pharmacokinetic profiles while maintaining efficacy against target enzymes.

Q & A

Q. Basic Research Focus

- Methodology :

- Borylation of Halogenated Precursors : The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 3-bromo-4-methoxybenzoic acid) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) .

- Solvent and Temperature : Reactions are conducted in polar aprotic solvents (e.g., DMSO or DMF) at 80–100°C. Lower temperatures (<60°C) may result in incomplete conversion, while higher temperatures (>110°C) risk decomposition of the boronic ester .

- Purification : Post-reaction, column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is employed to isolate the product. Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR .

What spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment of this compound?

Q. Basic Research Focus

- Key Techniques :

- ¹H/¹³C NMR : The methoxy group (–OCH₃) appears as a singlet at ~3.8 ppm in ¹H NMR. The dioxaborolane ring protons resonate as a multiplet between 1.2–1.4 ppm, while the aromatic protons show splitting patterns consistent with substitution at the 3-position .

- FTIR : Stretching vibrations for B–O (∼1350 cm⁻¹), C=O (∼1680 cm⁻¹), and aromatic C–H (∼3050 cm⁻¹) confirm functional groups .

- HPLC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) coupled with ESI-MS detect trace impurities (<0.5%) and validate molecular weight (MW: 263.1 g/mol) .

How can researchers optimize this compound’s reactivity in Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis?

Q. Advanced Research Focus

- Experimental Design :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand) to balance activity and cost. Ligand-free conditions may suffice for electron-deficient aryl partners .

- Solvent Effects : Use toluene/water biphasic systems to enhance coupling efficiency with hydrophobic substrates. Additives like TBAB (tetrabutylammonium bromide) improve phase transfer .

- Kinetic Studies : Monitor reaction progress via TLC or in situ ¹¹B NMR to identify side reactions (e.g., protodeboronation) and adjust stoichiometry (1.2–1.5 eq. boronic ester) .

What strategies are employed to investigate this compound’s potential bioactivity, such as enzyme inhibition or DNA interaction?

Q. Advanced Research Focus

- Methodological Approaches :

- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination. The benzoic acid moiety may chelate metal ions in active sites, altering enzyme kinetics .

- DNA Binding Studies : Conduct UV-Vis titration and viscometry to assess intercalation or groove-binding. The methoxy group’s electron-donating effect enhances π-π stacking with DNA bases .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding energies and molecular docking poses with target proteins (e.g., cyclooxygenase-2) .

How should researchers resolve contradictions in reported data, such as variable yields or spectroscopic discrepancies?

Q. Data Contradiction Analysis

- Root Causes :

- Synthetic Variability : Differences in catalyst loading (e.g., 2 mol% vs. 5 mol% Pd) or moisture-sensitive intermediates may explain yield fluctuations (40–75%) .

- Spectroscopic Artifacts : Impurities (e.g., residual pinacol) can obscure NMR signals. Repetitive freeze-pump-thaw cycles or activated charcoal filtration may mitigate this .

- Validation Protocols : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography for unambiguous structure confirmation) and replicate experiments under inert atmospheres .

What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?

Q. Advanced Research Focus

- Scale-Up Considerations :

- Exothermicity Management : Use jacketed reactors to control temperature during borylation, which is highly exothermic.

- Purification at Scale : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

- Stability Testing : Assess shelf life under nitrogen vs. ambient conditions. The dioxaborolane group is prone to hydrolysis; storage at –20°C in sealed vials is recommended .

How does the electronic nature of the dioxaborolane group influence this compound’s reactivity compared to other boronic esters?

Q. Advanced Research Focus

- Electronic Effects :

- Steric Shielding : The 1,3,2-dioxaborolane ring provides steric protection to the boron atom, reducing undesired protodeboronation compared to pinacol boronic esters .

- Lewis Acidity : The electron-withdrawing benzoic acid group enhances boron’s Lewis acidity, accelerating transmetalation in cross-couplings. This is quantified via ¹¹B NMR shifts (δ ~28 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.